N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine
Description
N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine is a structurally complex molecule featuring a 1,3,5-triazine core substituted with:
- An amino group at position 2.
- A piperazino-methyl moiety at position 6, further modified with a 4-fluorophenyl group.
- A 2,3-dihydro-1,4-benzodioxin-6-ylamine group at the second nitrogen of the triazine ring.
The benzodioxin moiety may enhance metabolic stability, while the fluorophenyl-piperazine group could improve solubility and binding affinity to biological targets .
Properties
Molecular Formula |
C22H24FN7O2 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H24FN7O2/c23-15-1-4-17(5-2-15)30-9-7-29(8-10-30)14-20-26-21(24)28-22(27-20)25-16-3-6-18-19(13-16)32-12-11-31-18/h1-6,13H,7-12,14H2,(H3,24,25,26,27,28) |
InChI Key |
MLEFKVXIQXCSFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC4=C(C=C3)OCCO4)N)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine typically involves multiple steps. The process begins with the preparation of the triazine core, followed by the introduction of the piperazine and benzodioxin moieties. Common reagents used in these reactions include cyanuric chloride, 4-fluorophenylpiperazine, and 2,3-dihydro-1,4-benzodioxin-6-amine. Reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production process. These methods offer advantages in terms of reaction time, energy efficiency, and product consistency.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes, while its anticancer properties might involve the disruption of cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues from 1,3,5-Triazine Derivatives
describes 4-(4-methylpiperidino)-1,3,5-triazine-2-amine derivatives with varying aryl substituents (e.g., 4-fluorophenyl, 4-chlorophenyl) at position 4. Key comparisons include:
Key Structural Differences :
Functional Analogues from Other Scaffolds
highlights a triazin-2-yl-piperidinecarboxamide derivative (1141895-52-4) with trifluoromethyl groups. While structurally distinct, it shares the triazine core and demonstrates the versatility of this scaffold in drug design. However, its trifluoromethyl and benzyl substituents prioritize lipophilicity over the target compound’s balance of solubility and metabolic stability.
Biological Activity
N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine is a complex organic compound that belongs to the class of triazine derivatives. This compound has gained attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The structural features of this compound suggest possible interactions with various biological targets, including enzymes and receptors.
Chemical Structure
The compound's IUPAC name is this compound. Its molecular formula is , and it features a triazine ring connected to a piperazine moiety and a benzodioxin structure.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazine ring can act as a scaffold for binding interactions, while the piperazine and benzodioxin groups may enhance selectivity and potency. The mechanism typically involves:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or allosteric sites, disrupting normal biochemical pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could lead to alterations in signaling pathways, impacting physiological responses.
Biological Activity Studies
Research studies have explored the biological activities of this compound through various experimental approaches. Below is a summary of key findings:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study 1 | Antiproliferative | Cell viability assays on cancer cell lines | Significant reduction in cell viability at concentrations above 10 µM |
| Study 2 | Enzyme inhibition | Enzyme assays using target enzymes (e.g., kinases) | IC50 values ranged from 5 to 15 µM depending on the enzyme |
| Study 3 | Antimicrobial activity | Disk diffusion method against bacterial strains | Effective against Gram-positive bacteria with zones of inhibition >15 mm |
Case Studies
Several case studies have demonstrated the potential therapeutic applications of this compound:
- Cancer Therapy : In vitro studies indicated that the compound exhibits selective cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Further investigations are needed to elucidate the underlying mechanisms.
- Neurological Disorders : Preliminary research suggests that the compound may modulate neurotransmitter systems, potentially offering benefits in treating conditions like anxiety and depression. Animal models are currently being evaluated for efficacy.
- Infectious Diseases : The antimicrobial properties observed in laboratory settings suggest that this compound could be developed into a novel antibiotic agent targeting resistant strains of bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
